molecular formula C21H15ClN2O3 B3006754 5-(4-Aminophenoxy)-2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione CAS No. 310451-96-8

5-(4-Aminophenoxy)-2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B3006754
CAS No.: 310451-96-8
M. Wt: 378.81
InChI Key: IAXWPNOOAHBSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Aminophenoxy)-2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione, commonly known as aminophenoxyisoindole-1,3(2H)-dione (AIPD), is a synthetic compound that is used in scientific research for its unique biochemical and physiological effects. AIPD is a heterocyclic compound that is classified as an isoindole, and is composed of an aromatic ring system with a nitrogen atom. It was first synthesized in the early 1990s by a group of researchers at the University of Tokyo, and has since been studied extensively for its potential applications in the laboratory.

Scientific Research Applications

Synthesis and Chemical Properties

5-(4-Aminophenoxy)-2-(3-chloro-2-methylphenyl)-1H-isoindole-1,3(2H)-dione is involved in various synthetic chemical reactions. One study describes the efficient synthesis of N-(Arylaminomethyl)-phthalimides, a class of compounds to which this chemical belongs. This research details conventional and microwave-assisted synthesis methods, exploring different mechanisms of formation and providing insights into the structural properties of these compounds through crystallographic and molecular orbital calculations (Sena et al., 2007). Another study outlines a synthesis pathway for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which includes processes like epoxidation and the opening of epoxide with nucleophiles, showcasing the chemical versatility of similar compounds (Tan et al., 2016).

Antibacterial Applications

A study focused on the synthesis of alkoxy isoindole-1,3-diones and their subsequent conversion into various derivatives. These derivatives were then screened for antibacterial properties, indicating the potential use of such compounds in developing new chemotherapeutic agents (Ahmed et al., 2006). Similarly, another research synthesized azaimidoxy compounds, including derivatives of isoindole-1,3-dione, and assessed their antimicrobial activities, highlighting their potential in antimicrobial therapy (Jain et al., 2006).

Molecular Structure and Analysis

Several studies have focused on the molecular structure and crystallography of isoindole-1,3-dione derivatives. For instance, one research synthesized a specific compound and determined its structure using X-ray single crystal diffraction, revealing important information about its molecular configuration (Ming-zhi et al., 2005). Another study synthesized two new N-aminoimides and analyzed their crystal structures, showing different isomers and highlighting the significance of molecular configuration in such compounds (Struga et al., 2007).

Pharmaceutical Research

In the pharmaceutical domain, research has been conducted on isoindole-1,3-dione derivatives for their potential use as antipsychotic drugs. One study synthesized a series of these compounds and evaluated their properties as ligands for phosphodiesterase 10A and serotonin receptors, demonstrating their potential therapeutic use in psychiatry (Czopek et al., 2020).

Properties

IUPAC Name

5-(4-aminophenoxy)-2-(3-chloro-2-methylphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c1-12-18(22)3-2-4-19(12)24-20(25)16-10-9-15(11-17(16)21(24)26)27-14-7-5-13(23)6-8-14/h2-11H,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXWPNOOAHBSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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